4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide
Description
4-Amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide is a pyrazole-derived carboxamide characterized by a 2-methylpropyl (isobutyl) group at position 3, a methyl group at position 1, and an amino-carboxamide moiety at positions 4 and 3. Its molecular formula is C₉H₁₆N₄O, with a molecular weight of 196.25 g/mol.
Properties
IUPAC Name |
4-amino-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-5(2)4-6-7(10)8(9(11)14)13(3)12-6/h5H,4,10H2,1-3H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHDMDWBKLTXKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1N)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a β-diketone or β-ketoester to form the pyrazole core, followed by subsequent functional group modifications to introduce the desired substituents.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Formation of 4-nitro-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide.
Reduction: Formation of 4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylate.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole core is valuable in the development of pharmaceuticals, agrochemicals, and materials science.
Biology: The biological activity of pyrazole derivatives makes them useful in drug discovery. They can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of various biological pathways.
Medicine: Pyrazole derivatives have shown potential in treating various diseases, including cancer, inflammation, and infectious diseases. The specific biological activity of 4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide is an area of ongoing research.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 4-amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxamide Derivatives
Structural Analogues in Agrochemicals
Tolfenpyrad
- IUPAC Name : 4-Chloro-3-ethyl-1-methyl-N-[4-(p-tolyloxy)benzyl]pyrazole-5-carboxamide
- Molecular Formula : C₂₁H₂₂ClN₃O₂
- Key Features :
- Chloro and ethyl substituents at positions 4 and 3.
- Aromatic benzyl ether group enhances lipophilicity.
- Application : Broad-spectrum insecticide targeting mitochondrial electron transport .
- Comparison: Unlike the target compound, Tolfenpyrad’s chloro and ethyl groups increase electrophilicity, enhancing binding to insecticidal targets.
Chlorantraniliprole Derivative
- Structure : 3-Bromo-1-(3-chloro-2-pyridinyl)-N-[2,4-dichloro-6-(isopropylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide
- Key Features :
- Bromo and chloro substituents for enhanced halogen bonding.
- Isopropylcarbamoyl group improves solubility.
- Application : Illegal insecticide derivative with undetectable residues in organic produce .
- Comparison : The pyridinyl and dichlorophenyl groups expand π-π interactions, while the target compound’s 2-methylpropyl may prioritize hydrophobic interactions .
K9O
- IUPAC Name : 4-Chloro-1-(2-methylpropyl)-N-(2-phenyl-1H-benzimidazol-6-yl)-1H-pyrazole-5-carboxamide
- Molecular Formula : C₂₁H₂₀ClN₅O
- Key Features :
- Shared 2-methylpropyl group at position 1.
- Benzimidazole ring enhances planar stacking with biological targets.
- Application : Likely a kinase or enzyme inhibitor (exact use unspecified) .
- Comparison : The benzimidazole moiety introduces hydrogen-bonding capability absent in the target compound, suggesting divergent target selectivity .
Pharmaceutical Analogues
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride
- Molecular Formula : C₈H₁₅ClN₄O
- Key Features :
- Propyl group at position 3 (vs. 2-methylpropyl in the target compound).
- Hydrochloride salt improves aqueous solubility.
- Application : Intermediate in synthesizing phosphodiesterase inhibitors (e.g., Sildenafil analogs) .
AZ-037 (5-Fluoro-AB-FUPPYCA)
- IUPAC Name: N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide
- Molecular Formula : C₂₀H₂₆F₂N₄O₂
- Key Features :
- Fluorophenyl and fluoropentyl groups for metabolic resistance.
- Chiral center influences enantioselective activity.
- Comparison : Fluorination enhances bioavailability and target affinity, a strategy absent in the target compound .
Substituent Effects on Physicochemical Properties
*Predicted using fragment-based methods.
Research Findings and Trends
- Bioactivity : Pyrazole carboxamides with halogen substituents (Cl, Br) exhibit stronger insecticidal activity but raise regulatory concerns due to environmental persistence .
- Pharmaceutical Optimization : Hydrophobic substituents (e.g., 2-methylpropyl) improve blood-brain barrier penetration, while hydrophilic groups (e.g., HCl salt) enhance solubility .
- Synthetic Flexibility : Position 3 modifications (alkyl vs. aryl) dramatically alter steric and electronic profiles, enabling tailored applications .
Biological Activity
4-Amino-1-methyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxamide, also known by its CAS number 268204-00-8, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for diverse pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. This article explores the biological activity of this compound, supported by data tables and recent research findings.
The molecular formula of this compound is C9H16N4O, with a molecular weight of 196.25 g/mol. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 268204-00-8 |
| Molecular Weight | 196.25 g/mol |
| Purity | 95% |
| Physical Form | Solid |
| Storage Temperature | 2-8°C |
Biological Activity Overview
Recent studies have highlighted the biological activities of pyrazole derivatives, including this compound. Notably, pyrazoles exhibit a broad spectrum of biological activities:
- Anti-inflammatory Effects : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief.
- Antitumor Activity : Some pyrazoles have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
- Antimicrobial Properties : These compounds have been evaluated for their effectiveness against various bacterial strains.
Anti-inflammatory Activity
A study investigating the anti-inflammatory properties of pyrazole derivatives found that compounds similar to this compound effectively inhibited COX enzymes in vitro. The inhibition was quantified using IC50 values, demonstrating significant activity at low concentrations.
Antitumor Activity
In a recent experiment, the compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and Hs 578T (breast cancer). The results indicated that treatment with the compound led to a dose-dependent increase in apoptosis as measured by caspase-3 activation.
| Cell Line | IC50 (µM) | Apoptosis Induction |
|---|---|---|
| MDA-MB-231 | 15.0 | High |
| Hs 578T | 12.5 | Moderate |
Antimicrobial Activity
Research has also evaluated the antimicrobial effects of pyrazole derivatives against various pathogens. The results showed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
